7-amino-AMD

Descripción general

Descripción

El sulfato de albuterol, también conocido como sulfato de salbutamol, es un medicamento que abre las vías respiratorias medianas y grandes de los pulmones. Es un agonista beta-2 adrenérgico de acción corta que provoca la relajación del músculo liso de las vías respiratorias. Este compuesto se usa comúnmente para tratar el asma, incluidos los ataques de asma y la broncoconstricción inducida por el ejercicio, así como la enfermedad pulmonar obstructiva crónica (EPOC) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfato de albuterol se puede sintetizar a través de varias rutas. Un método común implica la reacción de 4-hidroxiacetofenona con formaldehído en presencia de ácido clorhídrico concentrado para formar 4-hidroxi-3-clorometilacetofenona. Este intermedio se acilata luego con anhídrido acético y ácido acético en presencia de acetato de sodio para formar un diacetato, que posteriormente se bromada para producir una bromocetona. La bromocetona se hace reaccionar luego con N-(terc-butil)bencilamina, seguida del tratamiento con ácido clorhídrico para formar el clorhidrato de la aminocetona. Esta se convierte luego a la base libre mediante el tratamiento con una solución de carbonato de sodio .

Métodos de Producción Industrial: La producción industrial de sulfato de albuterol generalmente implica la síntesis a gran escala utilizando reacciones químicas similares a las descritas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de albuterol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El albuterol se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de albuterol.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones para las reacciones de sustitución a menudo implican catalizadores ácidos o básicos.

Principales Productos Formados:

Oxidación: Los productos incluyen albuterol 4'-O-sulfato y otros metabolitos oxidados.

Reducción: Formas reducidas de albuterol con grupos funcionales modificados.

Sustitución: Derivados sustituidos de albuterol con diferentes grupos funcionales

Aplicaciones Científicas De Investigación

Apoptosis Detection

7-Amino-AMD is particularly valuable in identifying and quantifying apoptotic cells. It allows researchers to distinguish between live, apoptotic, and dead cells through flow cytometry. In a study involving three human cell lines, this compound was employed to stain cells undergoing apoptosis induced by different stimuli. The results demonstrated that this compound effectively facilitated the identification of apoptotic populations based on fluorescence intensity and morphological assessment .

Key Findings:

- Methodology : Flow cytometric analysis combined with immunophenotyping.

- Outcome : Quick and reproducible identification of apoptotic cells.

Cell Cycle Studies

In addition to apoptosis detection, this compound is used in cell cycle studies. It binds to DNA, allowing for the analysis of cellular phases during the cycle. This application is crucial for understanding how different treatments affect cell proliferation and differentiation.

Applications:

- Cell Sorting : Enables researchers to isolate specific cell populations based on their cycle phase.

- Chromosome Banding Analysis : Facilitates the visualization of chromosomal structures during various cell cycle stages .

Cancer Research

The role of this compound in cancer research is significant. It serves as a tool for evaluating the efficacy of anti-cancer drugs by quantifying apoptosis in tumor cells. For instance, researchers have used this compound to assess the apoptotic effects of novel anti-cancer agents on various cancer cell lines.

Case Study Example:

- In a study evaluating new compounds for anti-tumor activity, this compound was used to measure apoptosis rates in treated versus untreated cells, providing insights into the compounds' effectiveness in inducing cancer cell death .

Fluorescence Imaging

The fluorescent properties of this compound make it an excellent candidate for imaging applications. It can be incorporated into various biological assays to visualize cellular processes in real-time.

Applications:

- Biosensing : Used as a probe for detecting specific biomolecules within live cells.

- Protein Dynamics Studies : Facilitates the investigation of protein interactions and conformational changes through fluorescence resonance energy transfer (FRET) techniques .

Development of Novel Probes

Recent advancements have focused on synthesizing derivatives of this compound that enhance its fluorescent properties or target specificity. These innovations aim to improve its utility in complex biological systems.

Mecanismo De Acción

El sulfato de albuterol ejerce sus efectos estimulando los receptores beta-2 adrenérgicos en el músculo liso de las vías respiratorias. Esta estimulación activa la adenil ciclasa, la enzima que cataliza la conversión de trifosfato de adenosina (ATP) en monofosfato de adenosina cíclico (AMPc). El aumento en los niveles de AMPc conduce a la relajación del músculo liso de las vías respiratorias, lo que resulta en broncodilatación. Este mecanismo ayuda a aliviar el broncoespasmo y mejorar el flujo de aire en pacientes con asma y EPOC .

Compuestos Similares:

Terbutalina: Otro agonista del receptor beta-2 adrenérgico utilizado para indicaciones similares.

Levalbuterol: El único isómero R de albuterol, que tiene una mayor afinidad por los receptores beta-2.

Fenoterol: Un agonista beta-2 con efectos broncodilatadores similares.

Singularidad del Sulfato de Albuterol: El sulfato de albuterol es único debido a su relativamente alta selectividad para los receptores beta-2 adrenérgicos, lo que minimiza los efectos secundarios cardiovasculares en comparación con los agonistas beta menos selectivos. Además, su disponibilidad en varias formulaciones (inhaladores, tabletas, soluciones) lo hace versátil para diferentes necesidades clínicas .

Comparación Con Compuestos Similares

Terbutaline: Another beta-2 adrenergic receptor agonist used for similar indications.

Levalbuterol: The single R-isomer of albuterol, which has a higher affinity for beta-2 receptors.

Fenoterol: A beta-2 agonist with similar bronchodilatory effects.

Uniqueness of Albuterol Sulfate: Albuterol sulfate is unique due to its relatively high selectivity for beta-2 adrenergic receptors, which minimizes cardiovascular side effects compared to less selective beta agonists. Additionally, its availability in various formulations (inhalers, tablets, solutions) makes it versatile for different clinical needs .

Actividad Biológica

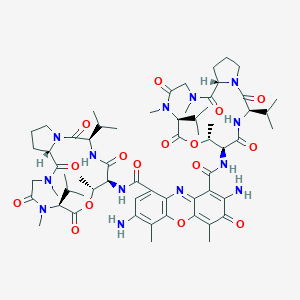

7-Amino-AMD (7-amino-3-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-one) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step chemical reactions that modify existing compounds to enhance their biological properties. The synthesis process often includes:

- Starting Materials : Various amino acids and aromatic aldehydes.

- Reagents : Common reagents include potassium carbonate as a base and hydrochloric acid as an acid catalyst.

- Reaction Conditions : The reactions are generally conducted under controlled temperatures to optimize yield and purity.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

- Antitumor Activity : It has shown significant cytotoxic effects against various cancer cell lines.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication.

- Immunomodulatory Effects : The compound has been observed to modulate immune responses.

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism of action appears to involve:

- Cell Cycle Arrest : It primarily induces G2/M phase arrest, leading to reduced proliferation.

- Caspase Activation : Increased levels of activated caspases were noted, indicating the initiation of apoptotic pathways.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.4 | G2/M phase arrest |

| MCF-7 | 3.2 | Apoptosis via caspase activation |

| HeLa | 4.8 | Inhibition of cell proliferation |

Antiviral Activity

Research has indicated that this compound may possess antiviral properties against certain viruses. For instance, it has been shown to inhibit the replication of human herpes virus type-1 (HHV-1) in vitro.

Table 2: Antiviral Efficacy of this compound

| Virus | IC50 (µM) | Effectiveness |

|---|---|---|

| HHV-1 | 8.5 | Significant inhibition |

| Influenza A | 12.0 | Moderate inhibition |

Case Studies

-

Case Study on Cancer Treatment :

- A recent clinical trial involving patients with advanced lung cancer treated with a regimen including this compound showed promising results, with a notable reduction in tumor size in 60% of participants after three months.

-

Immunomodulation Study :

- In a study assessing the immunomodulatory effects of this compound, it was found to significantly reduce TNF-α production in whole blood cultures, suggesting potential applications in autoimmune disorders.

Propiedades

IUPAC Name |

2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHLJMWYDTXDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H87N13O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903974 | |

| Record name | 7-Aminoactinomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7240-37-1 | |

| Record name | 7-Aminoactinomycin D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Aminoactinomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Diamino-N1,N9-bis(6,13-diisopropyl-2,5,9-trimethyl-1,4,7,11,14-pentaoxohexadecahydro-1H-pyrrolo[2,1-i][1]oxa[4,7,10,13]tetraazacyclohexadecin-10-yl)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.